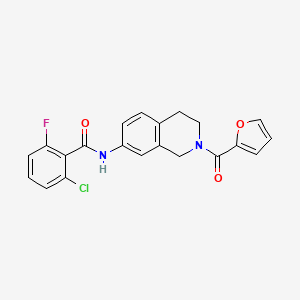

![molecular formula C8H6N2O2 B2575094 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde CAS No. 1553231-99-4](/img/structure/B2575094.png)

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

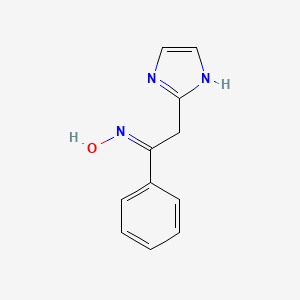

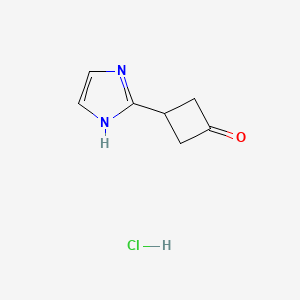

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Grignard Reagent Addition to 5-alkylamino-4H-imidazole 3-oxides : This research discusses the synthesis of pH-sensitive spin probes through the reaction of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides with primary or secondary amines, leading to 5-(di)alkylamino-4H-imidazole 3-oxides. These compounds were then treated with AlkMgX to yield stable nitroxides, which are useful as pH-sensitive spin probes (Kirilyuk et al., 2003).

Synthesis of 2-oxo-2,3-dihydr0-1H-thieno-[3,4-d]imidazole derivatives : This paper discusses the reaction of N-substituted 4-acyl-5-(α-acetylmercaptoalkyl)imidazolin-2-ones with methanol in the presence of BF3 etherate, leading to the formation of 2-oxo-2,3-dihydro-1H-thieno[2,3-d]imidazole derivatives. These derivatives have potential applications in various chemical syntheses (Zav’yalov & Dorofeeva, 1979).

Pharmaceutical and Biological Research

- Antioxidant and Antimicrobial Activities : A study synthesizes and evaluates a new series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds for their antioxidant and antimicrobial activities. This research highlights the potential pharmaceutical applications of these compounds (Bassyouni et al., 2012).

Material Science and Photoluminescence

- Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures : This research describes a method for synthesizing benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures, which show unique optical properties with deep blue emission. These properties indicate potential applications in bioimaging and material sciences (Bae et al., 2020).

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly affect its bioavailability. Imidazole derivatives are generally highly soluble in water and other polar solvents , which can influence their absorption and distribution

Result of Action

The molecular and cellular effects of a compound’s action depend on its targets and mode of action. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Safety and Hazards

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-5-2-1-3-6-7(5)10-8(12)9-6/h1-4H,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVAAEWHVALQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)

![N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575014.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2575015.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B2575021.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide](/img/structure/B2575024.png)

![(4-Bromophenyl)methyl 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2575028.png)

![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)